![molecular formula C9H18ClNO B14381056 2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol CAS No. 88721-86-2](/img/structure/B14381056.png)
2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol is a chemical compound with the molecular formula C8H16ClNO It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol typically involves the reaction of azepane with chloromethylating agents. One common method is the reaction of azepane with formaldehyde and hydrochloric acid, followed by reduction with sodium borohydride to yield the desired product . Another approach involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted azepane derivatives.
Applications De Recherche Scientifique
2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The chloromethyl group can serve as a reactive site for covalent bonding with target molecules, thereby altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azepan-1-yl)ethan-1-ol: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-(Chloromethyl)azepane:
2-(Chloromethyl)piperidine: A six-membered ring analog with different steric and electronic properties.
Propriétés
Numéro CAS |
88721-86-2 |
|---|---|
Formule moléculaire |
C9H18ClNO |
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
2-[3-(chloromethyl)azepan-1-yl]ethanol |
InChI |
InChI=1S/C9H18ClNO/c10-7-9-3-1-2-4-11(8-9)5-6-12/h9,12H,1-8H2 |
Clé InChI |
BHLQYOPRGLFFQR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC(C1)CCl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


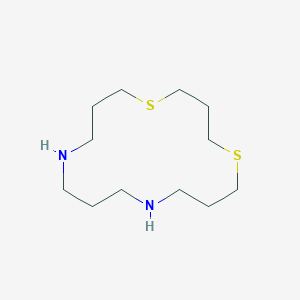
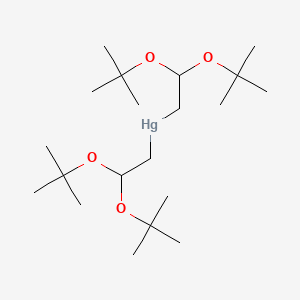
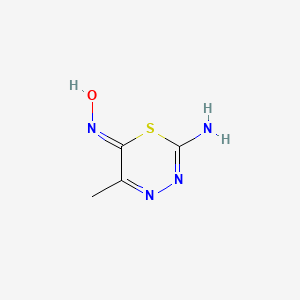

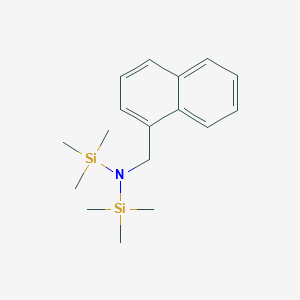
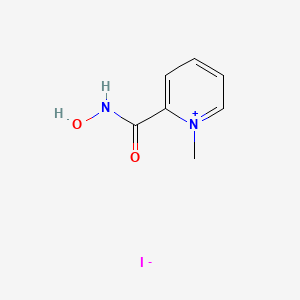

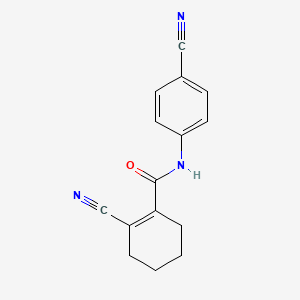
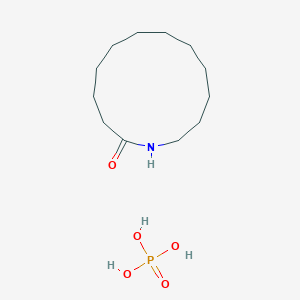
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)

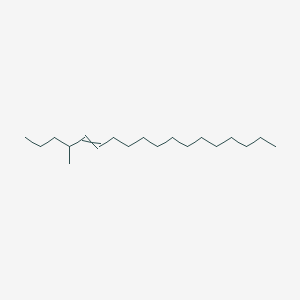
![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)

